METHYL 3-(2-METHOXYETHYL)-4-OXO-2-{[(PYRIDIN-4-YL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE
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Overview
Description
METHYL 3-(2-METHOXYETHYL)-4-OXO-2-{[(PYRIDIN-4-YL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE is a complex organic compound with a unique structure that includes a quinazoline core, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(2-METHOXYETHYL)-4-OXO-2-{[(PYRIDIN-4-YL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE typically involves multiple steps, including the formation of the quinazoline core, the introduction of the pyridine ring, and the addition of the methoxyethyl and methylsulfanyl groups. Common synthetic routes may involve:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: This step may involve coupling reactions such as Suzuki-Miyaura coupling, which utilizes palladium catalysts and boron reagents.
Addition of Functional Groups: The methoxyethyl and methylsulfanyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-(2-METHOXYETHYL)-4-OXO-2-{[(PYRIDIN-4-YL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxyethyl or methylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
METHYL 3-(2-METHOXYETHYL)-4-OXO-2-{[(PYRIDIN-4-YL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of METHYL 3-(2-METHOXYETHYL)-4-OXO-2-{[(PYRIDIN-4-YL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Properties
IUPAC Name |
methyl 3-(2-methoxyethyl)-4-oxo-2-(pyridin-4-ylmethylsulfanyl)quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-25-10-9-22-17(23)15-4-3-14(18(24)26-2)11-16(15)21-19(22)27-12-13-5-7-20-8-6-13/h3-8,11H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRWMXWBYNLJSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)N=C1SCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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